REACTION_SMILES
|
[CH:2]1([C:8](=[O:9])[Cl:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1.[Cl:11][CH:12]([Cl:13])[Cl:14].[NH3:1]>>[NH2:1][C:8]([CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1)=[O:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C1CCCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |